molecular formula C20H28N4O2 B7501808 N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B7501808
M. Wt: 356.5 g/mol
InChI Key: NPMXYAYVIMRKIV-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide, also known as BRL 15572, is a compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide 15572 is not fully understood. However, it has been found to act as a selective antagonist at the 5-HT2C receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, appetite, and sleep, among other things. By blocking this receptor, N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide 15572 is thought to increase the levels of neurotransmitters such as dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide 15572 has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been found to reduce drug-seeking behavior in animal models, which may be due to its effects on the reward pathway in the brain.

Advantages and Limitations for Lab Experiments

N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide 15572 has several advantages for lab experiments. It has been extensively studied and its pharmacological properties are well characterized. It is also relatively easy to synthesize and purify, which makes it a useful tool for researchers. However, there are also some limitations to its use in lab experiments. It has been found to have poor solubility in water, which may limit its use in certain assays. It also has a relatively short half-life, which may make it difficult to use in long-term studies.

Future Directions

There are several future directions for research on N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide 15572. One area of interest is its potential as a treatment for drug addiction. Further studies are needed to determine the optimal dosing and administration schedule for this compound in order to maximize its therapeutic effects. Another area of interest is its potential as a treatment for mood disorders such as depression and anxiety. Further studies are needed to determine the exact mechanism of action of this compound and to identify the optimal patient population for treatment. Finally, there is also potential for the development of new derivatives of N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide 15572 that may exhibit improved pharmacological properties.

Synthesis Methods

The synthesis of N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide 15572 involves the reaction of 4-benzylpiperazine with ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate in the presence of a suitable catalyst. The resulting product is then hydrolyzed to obtain N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide 15572. This synthesis method has been reported in several scientific journals and has been optimized for high yields and purity.

Scientific Research Applications

N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide 15572 has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a range of pharmacological properties, including anxiolytic, antidepressant, and antipsychotic effects. It has also been studied for its potential as a treatment for drug addiction, as it has been found to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-3-18-19(16(2)26-22-18)20(25)21-9-10-23-11-13-24(14-12-23)15-17-7-5-4-6-8-17/h4-8H,3,9-15H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMXYAYVIMRKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCCN2CCN(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

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